Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- is a chemical compound known for its unique structure and properties It features a cyclohexyl ring substituted with a morpholine group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- typically involves the reaction of a cyclohexyl derivative with morpholine and acetamide under controlled conditions. The process may include steps such as:
Formation of the cyclohexyl intermediate: This can be achieved through the hydrogenation of a suitable aromatic precursor.
Substitution with morpholine: The cyclohexyl intermediate is then reacted with morpholine in the presence of a catalyst to form the morpholinyl-cyclohexyl derivative.
Acetamide formation: Finally, the morpholinyl-cyclohexyl derivative is reacted with acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-
- Acetamide, N-(2-hydroxyphenyl)-
Comparison
Compared to similar compounds, Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties
Properties
CAS No. |
824938-92-3 |
---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-[(1R,2R)-2-morpholin-4-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C12H22N2O2/c1-10(15)13-11-4-2-3-5-12(11)14-6-8-16-9-7-14/h11-12H,2-9H2,1H3,(H,13,15)/t11-,12-/m1/s1 |
InChI Key |
FZICQURSTMBRBF-VXGBXAGGSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCC[C@H]1N2CCOCC2 |
Canonical SMILES |
CC(=O)NC1CCCCC1N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.